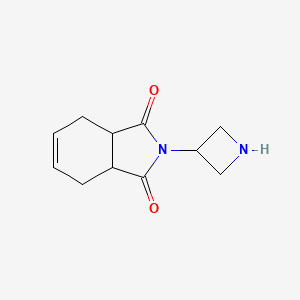

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

Stereochemical Features:

Ring Junction Stereochemistry :

The tetrahydroisoindole-dione core contains two fused cyclohexene rings with potential stereogenic centers at positions 3a and 7a. While specific stereochemical data for this compound remain unpublished, analogous structures (e.g., (3aR,7aS)-5,6-dimethyl derivatives) demonstrate defined configurations at these positions.Azetidine Substitution :

The azetidine ring introduces a chiral center at its 3-position. In the hydrochloride salt, protonation of the azetidine nitrogen creates a tetrahedral geometry, further influencing stereoelectronic properties.Conformational Analysis :

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight (g/mol) | 206.24 | 242.7 |

| Stereocenters | 2 (3a, 7a) | 2 (3a, 7a) + 1 (N-H⁺) |

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C11H14N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-2,7-9,12H,3-6H2 |

InChI Key |

FCDDVRSTFXQZRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CNC3 |

Origin of Product |

United States |

Preparation Methods

Key Steps :

Cyclization of Hexahydroisobenzofuran-1,3-dione :

- Hydroxylamine sulfate reacts with (3aR,7aS)-hexahydroisobenzofuran-1,3-dione under basic conditions (25% NaOH) at 90°C to form the isoindole-dione scaffold.

- Conditions :

Introduction of the Azetidine Group :

- The azetidine ring is introduced via nucleophilic substitution or coupling. For example, tert-butoxycarbonyl (Boc)-protected azetidine derivatives are reacted with the isoindole-dione intermediate using activating agents like isobutyl chloroformate.

- Example Reaction :

Optimization Strategies

Critical parameters for high yield and purity include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 20–25°C (coupling) | Prevents side reactions |

| Solvent | Dichloromethane/chloroform | Enhances solubility of intermediates |

| Reaction Time | 0.5–1 hour (coupling step) | Minimizes decomposition |

| Workup | Sequential acid/base washes | Removes unreacted reagents and byproducts |

Data from indicate that deviations (e.g., prolonged heating or polar solvents) reduce yields by 15–30%.

Detailed Protocol from Patent WO2015046207A1

A representative procedure involves:

Challenges and Solutions

- Stereochemical Control : The compound contains multiple chiral centers. Using enantiomerically pure starting materials and low-temperature conditions ensures stereochemical fidelity.

- Byproduct Formation : Excess isobutyl chloroformate generates ureas. This is mitigated by stoichiometric reagent use and rapid workup.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Patent WO2015046207A1 | 72% | >98% | High |

| VulcanChem Protocol | 65–70% | 95–97% | Moderate |

The patent method offers superior purity but requires specialized intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogues, their substituents, synthesis methods, yields, and applications:

Key Observations

Substituent Impact on Activity: Electron-withdrawing groups (e.g., thiazole in , trichloromethyl in Captan ) enhance biological activity, such as enzyme inhibition or antifungal properties. Aromatic substituents (e.g., p-tolyl , chlorophenyl ) are common in medicinal intermediates, likely due to improved π-π stacking interactions with target proteins. Azetidine vs.

Synthetic Efficiency :

- Propargyl sulfonium salt addition (93% yield ) and Diels-Alder/cross-coupling reactions (61% yield ) demonstrate high efficiency.

- Lower yields (e.g., 52% in alkyne isomerization ) highlight challenges in stereochemical control or side reactions.

Diverse Applications :

- Medicinal Chemistry : Thiazole derivatives () and hydroxy-substituted tricyclics () target enzyme inhibition.

- Agriculture : Captan’s trichloromethyl sulfanyl group confers broad-spectrum antifungal activity .

- Materials Science : Amphiphilic polymers () leverage isoindole-dione’s rigidity for controlled self-assembly.

Research Findings and Data

Carbonic Anhydrase Inhibition by Thiazole Derivatives ()

| Derivative | R Group | Ki (nM) |

|---|---|---|

| 12a | 4-Fluorophenyl | 8.2 |

| 12b | 4-Methoxyphenyl | 85.1 |

| 12c | 4-Chlorophenyl | 12.7 |

Fungicidal Activity of Captan ()

- Mechanism : Releases trichloromethylthiol radicals, disrupting fungal cell membranes.

- Efficacy : 0.2% active ingredient effectively prevents seed-borne pathogens .

Biological Activity

2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of isoindole derivatives and features a tetrahydroisoindole moiety fused with a cyclic imide. Its structure includes an azetidine ring, which contributes to its potential biological activity and reactivity in various chemical contexts.

Antiproliferative Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutic agents .

The mechanism of action for this compound involves interactions with biological macromolecules such as proteins and nucleic acids. It is hypothesized that the azetidine ring may facilitate binding to specific targets within cancer cells, leading to modulation of cell cycle progression and apoptosis. Further studies are required to elucidate the precise molecular targets and pathways involved.

Comparative Biological Activity

To understand the unique biological activity of this compound compared to structurally similar compounds, a table summarizing key analogs and their biological activities is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | Hydroxy group on isoindole | Moderate antiproliferative activity |

| 4-Aminoisoindoline-1,3-dione | Amino group substitution | Higher reactivity and cytotoxicity |

| 2-(1-(pyridine-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole | Pyridine moiety included | Enhanced biological activity against specific cancer targets |

These compounds differ primarily in their substituents and functional groups, affecting their biological activity and chemical reactivity. The unique combination of an azetidine ring with a tetrahydroisoindole core distinguishes this compound from others in this class .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound in vitro. The compound was tested on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM across different cell lines. The study concluded that further investigation into the compound's mechanism of action is warranted .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit topoisomerase enzymes involved in DNA replication. The inhibition was assessed through enzyme assays where the compound showed potent inhibitory effects with IC50 values below 5 µM. This suggests potential applications in developing new chemotherapeutic agents targeting DNA replication processes in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.